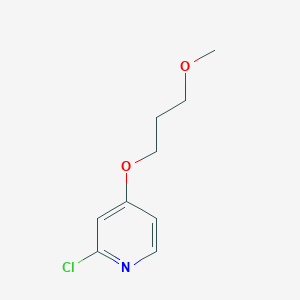

2-Chloro-4-(3-methoxypropoxy)pyridine

Description

2-Chloro-4-(3-methoxypropoxy)pyridine is a pyridine derivative characterized by a chlorine atom at the 2-position and a 3-methoxypropoxy group at the 4-position. The 3-methoxypropoxy substituent, an ether chain, likely enhances solubility in polar solvents, while the chlorine atom at the 2-position may influence electronic and steric properties, affecting reactivity and bioactivity .

Properties

IUPAC Name |

2-chloro-4-(3-methoxypropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-12-5-2-6-13-8-3-4-11-9(10)7-8/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJMLZUQQJIGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Chlorination and Alkoxy Substitution (Based on Patent CN102304083A)

A multi-step approach is described for pyridine derivatives related to this compound, involving:

| Step | Reaction Type | Conditions & Reagents | Outcome/Intermediate |

|---|---|---|---|

| 1 | Methylation | Reacting voitol with dimethyl phosphate in aqueous NaOH at 0-4°C, stirring 3-6 h, followed by extraction and distillation | 3-methoxyl-2-methyl-4H-pyran-4-ketone |

| 2 | Amination | Reaction in strong ammonia solution at 40-45°C for 3-6 h, crystallization and acetone recrystallization | 3-methoxyl-2-methyl-4(1H)-pyridone |

| 3 | Chlorination | Reflux with phosphorus oxychloride (POCl3) 8-12 h under ice bath, followed by work-up and extraction | 4-chloro-3-methoxyl-2-picoline |

| 4 | Oxidation | Treatment with hydrogen peroxide and glacial acetic acid at 50-80°C for 3-6 h, followed by extraction and drying | 4-chloro-3-methoxyl-2-methylpyridine N-oxide |

Although this patent focuses on related compounds, the chlorination and alkoxy substitution steps are analogous to the preparation of this compound, particularly the chlorination at the 2-position and introduction of methoxy groups.

Preparation via Nucleophilic Substitution on Pyridine Derivatives (Based on Rabeprazole Intermediate Synthesis)

A related synthetic route for 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, a close structural analog, provides insights into the preparation of the 4-(3-methoxypropoxy) substituent:

| Step | Reaction Type | Conditions & Reagents | Outcome/Intermediate |

|---|---|---|---|

| 1 | Condensation | Reaction of precursor with sodium hydroxide in ethanol at 125°C for 4 h, followed by distillation and extraction | Intermediate pyridine derivative |

| 2 | pH Adjustment & Crystallization | Dissolution in acetone, cooling to 10°C, and passing dry HCl gas to pH 1, stirring to crystallize product | 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride |

| 3 | Chlorination (implied) | Conversion of hydroxymethyl to chloromethyl via chlorination (common in related syntheses) | This compound derivative |

This method emphasizes careful pH control, temperature regulation, and purification by crystallization to achieve high purity (over 99% by HPLC).

Reaction Conditions and Optimization

- Temperature Control: Most reactions are conducted at low to moderate temperatures (0-45°C for methylation and amination; 50-80°C for oxidation).

- pH Control: Critical during extraction and crystallization steps to ensure product stability and purity.

- Solvent Use: Common solvents include dichloromethane for extraction, acetone for crystallization, and aqueous sodium hydroxide for pH adjustment.

- Purification: Recrystallization and solvent extraction are standard, with drying agents like anhydrous sodium sulfate used to remove moisture.

Research Findings and Analysis

- The chlorination step using phosphorus oxychloride is effective in introducing the chloro group at the 2-position of the pyridine ring with good yields and purity.

- The nucleophilic substitution of the 4-position with the 3-methoxypropoxy group is generally achieved by reacting suitable pyridine intermediates with 3-methoxypropyl derivatives under basic conditions.

- Oxidation steps can be employed to modify nitrogen functionalities for further derivatization.

- High purity products (>99% by HPLC) are achievable with proper control of reaction parameters and purification protocols.

- The methods are scalable and have been applied in industrial synthesis of related pharmaceutical intermediates.

Summary Table of Key Preparation Methods

| Method No. | Key Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Methylation | Voitol, dimethyl phosphate, NaOH, 0-4°C | 3-methoxyl-2-methyl-4H-pyran-4-ketone | Initial functionalization step |

| 2 | Amination | Strong ammonia, 40-45°C | 3-methoxyl-2-methyl-4(1H)-pyridone | Conversion to pyridone derivative |

| 3 | Chlorination | Phosphorus oxychloride, reflux 8-12 h | 4-chloro-3-methoxyl-2-picoline | Introduction of chloro group |

| 4 | Alkoxy Substitution | Sodium hydroxide, ethanol, 125°C | 4-(3-methoxypropoxy) substitution | Nucleophilic substitution at 4-position |

| 5 | Crystallization & Purification | Acetone, HCl gas, pH 1, 10°C | Hydrochloride salt of substituted pyridine | Product isolation and purification |

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(3-methoxypropoxy)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the pyridine ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the chloro group.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of this compound derivatives with reduced chloro groups.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 2-Chloro-4-(3-methoxypropoxy)pyridine is in the synthesis of pharmaceutical compounds, particularly proton pump inhibitors (PPIs) such as Rabeprazole. The compound serves as a key intermediate in the production of Rabeprazole sodium, which is widely used to treat gastroesophageal reflux disease (GERD) and other conditions related to excessive stomach acid.

Synthesis Pathway

The synthesis of Rabeprazole from this compound involves several chemical reactions:

- Chlorination : The compound can undergo chlorination to form 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, which is a precursor for further reactions.

- Formation of Thioether : It reacts with 2-mercaptobenzimidazole to produce Rabeprazole thioether directly, eliminating the need for additional purification steps due to its high purity (over 98%) .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in synthetic pathways:

Case Study: Synthesis of Rabeprazole

A patent describes a method for synthesizing Rabeprazole sodium using this compound as an intermediate. The process emphasizes the compound's stability and ease of handling compared to other intermediates, facilitating large-scale production .

Research on Selective Reactions

In addition to its role in pharmaceuticals, the compound has been utilized in selective reactions such as diastereoselective reductions and nucleophilic additions. These reactions demonstrate its versatility as a reagent in organic chemistry .

Mechanism of Action

The mechanism by which 2-Chloro-4-(3-methoxypropoxy)pyridine exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Chloromethyl-4-(3-Methoxypropoxy)-3-Methylpyridine Hydrochloride (CAS 153259-31-5)

- Structure : Differs by a chloromethyl (-CH2Cl) group at the 2-position and an additional methyl group at the 3-position.

- Molecular Formula: C11H17Cl2NO2 (MW: 266.16) .

- Properties: Melting Point: 113–115°C . Solubility: Slightly soluble in chloroform and methanol .

- Applications : Used as a key intermediate in synthesizing Rabeprazole, a proton-pump inhibitor . The chloromethyl group enhances reactivity, making it critical for alkylation reactions in drug synthesis.

2-Chloro-4-(Trifluoromethoxy)Pyridine (CAS MFCD20492606)

- Structure : Replaces the 3-methoxypropoxy group with a trifluoromethoxy (-OCF3) group.

- Molecular Formula: C6H3ClF3NO (MW: 197.54) .

- Properties :

- Electron-withdrawing trifluoromethoxy group increases lipophilicity and metabolic stability.

- Applications : Serves as a building block in agrochemicals and pharmaceuticals due to its resistance to enzymatic degradation .

2-Chloro-4-(Difluoromethoxy)Pyridine (CAS 1206978-15-5)

Cyclopenta[c]Pyridine Derivatives (e.g., Compound 112)

- Structure : Contains a cyclopenta[c]pyridine core with a 2-chloro-4-(trifluoromethoxy)phenyl substituent.

- Bioactivity :

Comparative Analysis of Substituent Effects

Electronic and Steric Effects

- Chlorine at 2-Position: Electron-withdrawing nature activates the pyridine ring for nucleophilic substitution.

- Methoxypropoxy vs. Trifluoromethoxy :

Physicochemical Properties

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(3-methoxypropoxy)pyridine, and what reaction conditions are optimal?

The synthesis typically involves nucleophilic substitution at the 4-position of a 2-chloropyridine precursor. For example, introducing the 3-methoxypropoxy group via reaction with 3-methoxypropan-1-ol under basic conditions (e.g., NaH or KOH) in a polar aprotic solvent like DMF or THF. The reaction is often conducted at 60–80°C for 6–12 hours to achieve moderate-to-high yields. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. Which nucleophilic substitution reactions are feasible at the 2-chloro position, and what reagents are typically employed?

The 2-chloro group is susceptible to substitution with nucleophiles like amines, thiols, or alkoxides. For instance, amination can be achieved using NH₃ in ethanol under pressure or with Pd-catalyzed Buchwald-Hartwig conditions. Thioether formation employs NaSH or thiourea in refluxing ethanol. The choice of base (e.g., Et₃N) and solvent (e.g., DMSO) influences reaction efficiency .

Q. How does the 3-methoxypropoxy substituent affect the compound’s solubility and stability?

The 3-methoxypropoxy group enhances solubility in polar organic solvents (e.g., DCM, EtOAc) due to its ether and methoxy moieties. However, under strongly acidic or basic conditions, the ether bond may undergo cleavage. Stability studies recommend storage at 2–8°C in inert atmospheres to prevent degradation. Solubility in aqueous media is limited, requiring co-solvents like DMSO for biological assays .

Advanced Research Questions

Q. In Suzuki-Miyaura coupling, what catalytic systems enhance reactivity with aryl boronic acids?

Pd(PPh₃)₄ or PdCl₂(dppf) with ligands such as SPhos or XPhos are effective. Optimized conditions include degassed toluene/water (3:1) at 80–100°C for 12–24 hours. Adding Cs₂CO₃ as a base improves coupling efficiency. Yields exceeding 70% are reported for aryl boronic acids with electron-donating groups, while electron-withdrawing substituents may require higher temperatures .

Q. What analytical techniques resolve structural ambiguities in substitution patterns?

- ¹H/¹³C NMR : Distinguishes substituent positions via coupling patterns (e.g., meta vs. para protons).

- X-ray crystallography : Confirms absolute configuration and steric effects of the 3-methoxypropoxy group.

- High-resolution MS : Validates molecular weight and fragmentation pathways. Computational tools (e.g., ChemDraw NMR prediction) assist in assigning peaks pre-synthesis .

Q. How do computational methods predict regioselectivity in further functionalization?

Density Functional Theory (DFT) calculates electron density maps, identifying reactive sites. For example, the 4-position (3-methoxypropoxy) shows lower electron density due to the electron-withdrawing chloro group at position 2, making it prone to electrophilic attacks. Molecular docking simulations can also predict binding affinities for drug design applications .

Q. What strategies mitigate side reactions during derivatization of the 3-methoxypropoxy group?

- Acidic conditions : Use mild acids (e.g., AcOH) to avoid ether cleavage.

- Basic conditions : Employ non-nucleophilic bases (e.g., DBU) to prevent nucleophilic attack on the propoxy chain.

- Protecting groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl intermediates) during multi-step syntheses .

Methodological Notes

- Safety : Handle with nitrile gloves and under fume hoods due to potential irritancy (H315/H319). Avoid inhalation and use explosion-proof equipment for high-temperature reactions .

- Data Contradictions : Discrepancies in reported yields may arise from solvent purity or trace moisture. Replicate protocols with rigorously dried solvents and argon atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.